molecular formula C21H19N5O2 B2854063 N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 895013-98-6

N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No. B2854063
CAS RN: 895013-98-6
M. Wt: 373.416
InChI Key: RYURDCXPPRLURL-UHFFFAOYSA-N
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Description

“N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C23H20N6O2 . It has a molecular weight of 412.4 g/mol . The compound is also known by the synonym AKOS017099351 .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazolo[3,4-d]pyrimidin-5-yl group and a phenylacetamide group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its topological polar surface area is 94.6 Ų , and it has a complexity of 740 .

Scientific Research Applications

Antitumor Activity

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . Compounds in this class have shown more activity than other compounds and positive controls like temozolomide, indicating their potential as antitumor agents.

Diuretic Activity

The structure-activity relationship in the series of pyrazolopyrimidine derivatives has been studied for their diuretic activity . These studies involve the synthesis of new compounds and their evaluation in animal models, which can lead to the development of new diuretic drugs.

Biological Activity of Indole Derivatives

Indole derivatives, which share a similar core structure with pyrazolopyrimidines, have been extensively studied for their biological potential, including anticancer, anti-inflammatory, and antiviral activities . This suggests that the compound may also possess similar biological properties.

Antileishmanial and Antimalarial Evaluation

Pyrazolopyrimidine derivatives have been evaluated for their antileishmanial and antimalarial activities. Molecular simulation studies justify the potent in vitro activity of these compounds, indicating their potential use in treating parasitic infections .

Organic Synthesis Applications

Compounds with the pyrazolopyrimidine moiety are useful in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, which can have various applications in medicinal chemistry and drug development .

Stress-Related Disorders

Some pyrazolopyrimidine derivatives have been characterized in rodent models of stress-related disorders. They have shown potential as antagonists for certain receptors, indicating their possible use in treating conditions like anxiety and depression .

properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-8-6-7-11-18(15)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24(2)16-9-4-3-5-10-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURDCXPPRLURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

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